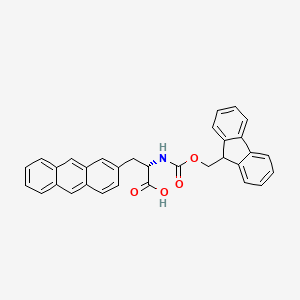
Fmoc-Ala(2-Anth)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Alanine(2-Anthracenyl)-OH is a derivative of alanine, an amino acid, where the amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group and the side chain is modified with an anthracenyl group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal of the Fmoc protecting group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Alanine(2-Anthracenyl)-OH typically involves the following steps:
Protection of Alanine: Alanine is first protected by reacting with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine (DIPEA) to form Fmoc-Alanine.
Anthracenyl Group Introduction: The Fmoc-Alanine is then reacted with 2-bromoanthracene in the presence of a palladium catalyst to introduce the anthracenyl group, forming Fmoc-Alanine(2-Anthracenyl)-OH.
Industrial Production Methods
Industrial production of Fmoc-Alanine(2-Anthracenyl)-OH follows similar synthetic routes but on a larger scale, often utilizing automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Alanine(2-Anthracenyl)-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine in dimethylformamide (DMF).
Coupling Reactions: The free amine group can be coupled with other amino acids or peptides using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base.
Common Reagents and Conditions
Deprotection: 20% piperidine in DMF.
Coupling: HBTU and DIPEA in DMF.
Major Products
Deprotection: Alanine(2-Anthracenyl)-OH.
Coupling: Peptides with the anthracenyl-modified alanine residue.
Scientific Research Applications
Fmoc-Alanine(2-Anthracenyl)-OH is used in various scientific research applications, including:
Peptide Synthesis: It is used in the synthesis of peptides with specific modifications for studying protein interactions and functions.
Fluorescent Probes: The anthracenyl group imparts fluorescence, making it useful in the development of fluorescent probes for biological imaging.
Drug Development: Modified peptides containing Fmoc-Alanine(2-Anthracenyl)-OH are explored for their potential therapeutic properties.
Mechanism of Action
The mechanism of action of Fmoc-Alanine(2-Anthracenyl)-OH in peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain. The Fmoc group protects the amino group during the coupling reactions and is removed before the next amino acid is added. The anthracenyl group can interact with other molecules through π-π stacking interactions, which can be useful in studying molecular interactions.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Alanine-OH: Lacks the anthracenyl group, used in standard peptide synthesis.
Fmoc-Phenylalanine-OH: Contains a phenyl group instead of an anthracenyl group, used for different peptide modifications.
Fmoc-Tryptophan-OH: Contains an indole group, used for peptides requiring aromatic side chains.
Uniqueness
Fmoc-Alanine(2-Anthracenyl)-OH is unique due to the presence of the anthracenyl group, which imparts fluorescence and allows for specific interactions in biological systems. This makes it particularly useful in applications requiring fluorescent labeling and studying molecular interactions.
Properties
IUPAC Name |
(2S)-3-anthracen-2-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25NO4/c34-31(35)30(16-20-13-14-23-17-21-7-1-2-8-22(21)18-24(23)15-20)33-32(36)37-19-29-27-11-5-3-9-25(27)26-10-4-6-12-28(26)29/h1-15,17-18,29-30H,16,19H2,(H,33,36)(H,34,35)/t30-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQGAAWWCDXJIK-PMERELPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
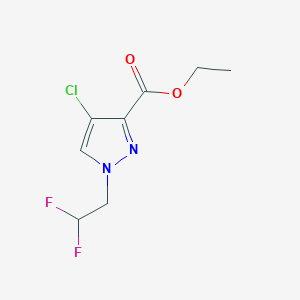
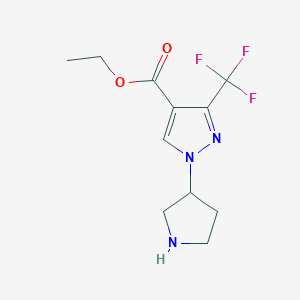
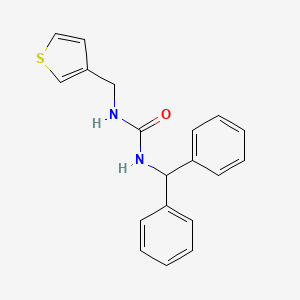
![4-[3-(Trifluoromethyl)pyridin-2-yl]thiomorpholine](/img/structure/B2763411.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide](/img/structure/B2763413.png)
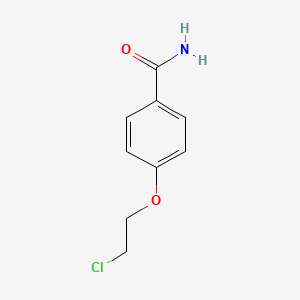
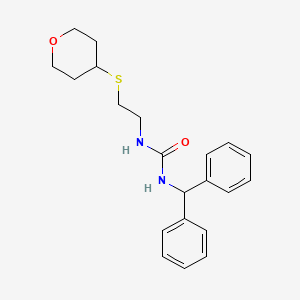
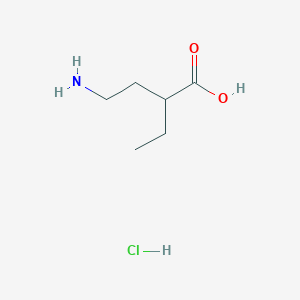
![3-Amino-1-[3-(1h-imidazol-1-yl)propyl]-1,2-dihydropyridin-2-one](/img/structure/B2763418.png)
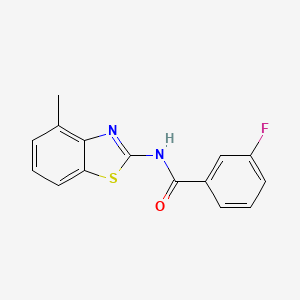
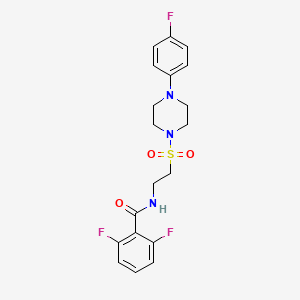
![N-[1-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-METHYLBENZAMIDE](/img/structure/B2763424.png)
![5-phenyl-N-[3-(quinolin-8-yloxy)propyl]-1,2-oxazole-3-carboxamide](/img/structure/B2763425.png)
![5-[[[2-methyl-5-[[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoyl]amino]phenyl]methyl]amino]-1H-pyrrolo[2,3-b]pyridine-2-carboxylicacid,methylester](/img/structure/B2763426.png)
